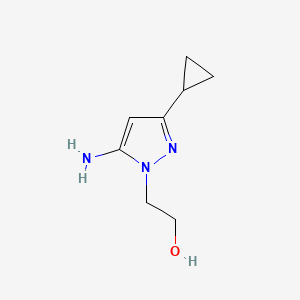

![molecular formula C7H12ClN3O2 B1438384 1,3,7-三氮杂螺[4.5]癸烷-2,4-二酮盐酸盐 CAS No. 28937-09-9](/img/structure/B1438384.png)

1,3,7-三氮杂螺[4.5]癸烷-2,4-二酮盐酸盐

描述

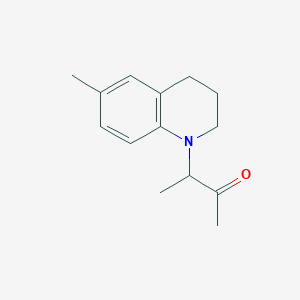

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 . Its molecular weight is 205.64 . It is a solid substance .

Synthesis Analysis

The synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride and similar compounds has been reported in the literature . For instance, the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, has been used to synthesize related compounds .Molecular Structure Analysis

The InChI code for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is 1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H .Physical And Chemical Properties Analysis

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a solid substance . It has a molecular weight of 205.64 . The storage temperature is room temperature .科学研究应用

抗菌应用

- 任等人(2009 年)的一项研究合成了与 1,3,7-三氮杂螺[4.5]癸烷-2,4-二酮相关的 N-卤胺前体,并将其粘合到棉织物上用于抗菌应用。这种织物的氯化样品对金黄色葡萄球菌和大肠杆菌表现出功效,证明了其在抗菌应用中的潜力 (任等人,2009)。

衍生物的合成和抗菌活性

- Krolenko 等人(2015 年)开发了合成 1,3,7-三氮杂螺[4.4]壬烷-2,4-二酮衍生物的有效方法,表现出抗菌特性。本研究突出了该化合物在合成生物活性分子中的作用 (Krolenko 等人,2015)。

治疗贫血

- Váchal 等人(2012 年)描述了使用 1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮作为缺氧诱导因子脯氨酰羟化酶的泛抑制剂来治疗贫血。这些化合物有效地上调了临床前物种中的促红细胞生成素,显示出治疗贫血的潜力 (Váchal 等人,2012)。

骨髓刺激活性

- Yu 等人(2018 年)的一项研究发现,1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮表现出骨髓刺激活性,加速了骨髓造血中淋巴细胞和粒细胞库的再生 (Yu 等人,2018)。

杀菌纳米纤维

- 任等人(2013 年)通过静电纺丝将 1,3,7-三氮杂螺[4.5]癸烷-2,4-二酮的环状 N-卤胺前体掺入聚丙烯腈纳米纤维中,获得了杀菌性能。氯化纳米纤维显示出细菌数量显着减少,表明在过滤应用中具有潜力 (任等人,2013)。

安全和危害

The safety information for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary target of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .

Mode of Action

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride acts as a selective agonist at the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events. The compound’s interaction with the DOR leads to changes in cellular activity, primarily through the modulation of ion channels and secondary messenger systems .

Biochemical Pathways

Upon activation of the DOR, 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride influences several biochemical pathways. These pathways primarily involve the regulation of cyclic AMP (cAMP) production, the activation of potassium channels, and the inhibition of calcium channels . The downstream effects of these pathways include analgesia (pain relief), sedation, and changes in mood .

Pharmacokinetics

The pharmacokinetics of 1,3,7-Triazaspiro[4The compound’s bioavailability, half-life, and clearance rate would be critical factors determining its pharmacokinetic profile .

Result of Action

The activation of the DOR by 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride results in several molecular and cellular effects. These include the inhibition of adenylate cyclase activity, decreased cAMP levels, and the opening of potassium channels. These changes lead to hyperpolarization of the cell membrane and reduced neuronal excitability, resulting in analgesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .

生化分析

Biochemical Properties

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as a novel delta opioid receptor-selective agonist, which means it can bind to and activate delta opioid receptors . This interaction is crucial for modulating pain and other physiological processes. The compound’s binding to the orthosteric site of the delta opioid receptor has been confirmed through docking and molecular dynamic simulations .

Cellular Effects

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce cAMP production in cells, indicating its role in modulating intracellular signaling pathways . Additionally, the compound exhibits anti-allodynic efficacy in models of inflammatory pain, suggesting its potential therapeutic applications in pain management .

Molecular Mechanism

The molecular mechanism of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the orthosteric site of the delta opioid receptor, leading to the activation of G-protein signaling pathways . This activation results in the modulation of intracellular signaling cascades, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride can change over time. The compound is stable at room temperature and can be stored under normal conditions . Long-term studies have shown that the compound maintains its efficacy in reducing cAMP production and modulating pain responses over extended periods

Dosage Effects in Animal Models

The effects of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-allodynic effects, reducing pain responses in models of inflammatory pain . At higher doses, it may induce adverse effects such as convulsions, which are commonly associated with delta opioid receptor agonists . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Transport and Distribution

The transport and distribution of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety profile

属性

IUPAC Name |

1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAWKWYPFADZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C(=O)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28937-09-9 | |

| Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)

![1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438310.png)

![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)

![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)

![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)